molecular formula C9H8FN B12937770 8-Fluoro-3,4-dihydroisoquinoline

8-Fluoro-3,4-dihydroisoquinoline

カタログ番号: B12937770
分子量: 149.16 g/mol
InChIキー: HDLWOQYZFUGLFS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

8-Fluoro-3,4-dihydroisoquinoline is a versatile chemical intermediate recognized for its utility in organic synthesis and medicinal chemistry research. Its core value lies in its role as a key precursor for the preparation of 1,8-disubstituted tetrahydroisoquinoline derivatives, which are structures of significant interest in central nervous system (CNS) drug discovery . The fluorine atom at the 8-position activates the aromatic ring towards nucleophilic substitution, enabling efficient transformations such as fluorine-amine exchange with cyclic amines like morpholine and pyrrolidine to yield 8-amino-3,4-dihydroisoquinolines . Furthermore, the C=N double bond in the dihydroisoquinoline core is susceptible to nucleophilic attack, allowing for the introduction of various alkyl or aryl substituents at the 1-position using organolithium reagents . Beyond functionalization, this building block can also be reduced to its tetrahydro counterpart or alkylated at the nitrogen atom, providing access to a diverse array of novel compounds . These synthetic pathways make 8-Fluoro-3,4-dihydroisoquinoline an invaluable scaffold for constructing potential pharmacologically active molecules, including calcium channel blockers and other CNS agents . This product is intended for research and development purposes only in a laboratory setting. It is not intended for diagnostic or therapeutic use in humans.

特性

分子式

C9H8FN

分子量

149.16 g/mol

IUPAC名

8-fluoro-3,4-dihydroisoquinoline

InChI

InChI=1S/C9H8FN/c10-9-3-1-2-7-4-5-11-6-8(7)9/h1-3,6H,4-5H2

InChIキー

HDLWOQYZFUGLFS-UHFFFAOYSA-N

正規SMILES

C1CN=CC2=C1C=CC=C2F

製品の起源

United States

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 8-fluoro-3,4-dihydroisoquinoline typically involves a directed ortho-lithiation reaction. This method allows for the selective introduction of a fluorine atom at the 8-position of the isoquinoline ring. The process involves the following steps :

    Lithiation: The starting material is treated with butyllithium (BuLi) in tetrahydrofuran (THF) at -78°C.

    Fluorination: The lithiated intermediate is then reacted with a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atom.

    Cyclization: The resulting intermediate undergoes cyclization to form 8-fluoro-3,4-dihydroisoquinoline.

Industrial Production Methods: Industrial production methods for 8-fluoro-3,4-dihydroisoquinoline are similar to laboratory-scale synthesis but are optimized for larger-scale operations. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield .

化学反応の分析

Types of Reactions: 8-Fluoro-3,4-dihydroisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Reduction: Tetrahydroisoquinoline derivatives.

    Alkylation: Alkyl-substituted isoquinolines.

    Nucleophilic Aromatic Substitution: Amino-substituted isoquinolines.

科学的研究の応用

Synthesis of 8-Fluoro-3,4-dihydroisoquinoline

The synthesis of 8-fluoro-3,4-dihydroisoquinoline is primarily achieved through a directed ortho-lithiation reaction. This method allows for the introduction of fluorine at the 8-position, which enhances the compound's reactivity and biological properties. The compound can be transformed into various derivatives through nucleophilic substitutions, reductions, and alkylations, making it a versatile intermediate in organic synthesis .

Central Nervous System Drug Candidates

8-Fluoro-3,4-dihydroisoquinoline has been investigated as a precursor for synthesizing compounds with potential activity against central nervous system disorders. Its derivatives have shown promise in developing novel analgesics and antidepressants due to their ability to modulate neurotransmitter systems .

Inhibition of Poly(ADP-ribose) Polymerase

Research has highlighted the potential of derivatives of 8-fluoro-3,4-dihydroisoquinoline as inhibitors of poly(ADP-ribose) polymerase (PARP). These compounds have demonstrated significant inhibitory activity against PARP1 and PARP2 enzymes, which are crucial in DNA repair mechanisms. For instance, a lead compound derived from this scaffold exhibited an IC50 of 156 nM against PARP1, outperforming some existing inhibitors like Olaparib .

Development of Drug Candidates

A study explored a series of carboxamide derivatives based on the 8-fluoro-3,4-dihydroisoquinoline scaffold. These compounds were evaluated for their drug-like properties and showed improved stability and selectivity compared to traditional inhibitors. The findings suggest that these derivatives could serve as effective treatments for cancers associated with PARP dysregulation .

Structure-Activity Relationship Studies

Investigations into the structure-activity relationships (SAR) of 8-fluoro-3,4-dihydroisoquinoline derivatives revealed that modifications at specific positions could significantly enhance biological activity. For example, substituting different functional groups at the nitrogen atom or altering the carbon chain length improved inhibitory potency against various targets .

作用機序

The mechanism of action of 8-fluoro-3,4-dihydroisoquinoline involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or as a ligand for receptors in the central nervous system. The fluorine atom enhances the compound’s binding affinity and selectivity by influencing its electronic and steric properties .

類似化合物との比較

Table 2: Reactivity Comparison

Reaction Type 8-Fluoro Derivative 8-Bromo Derivative
Nucleophilic Substitution 51–49% (morpholine, pyrrolidine) ~30–60% (requires Pd catalysis)
Organometallic Addition 70–85% (alkyl/aryl lithiums) Not applicable (inert C-Br bond)
2.4 Structural Versatility

8-Fluoro-3,4-dihydroisoquinoline’s dual reactivity (position 1 and 8 substitutions) enables rapid generation of diverse libraries. For example:

  • Position 8 : Substituted with cyclic amines (morpholine, piperidine) for solubility modulation .
  • Position 1 : Modified with alkyl/aryl groups (e.g., methyl, phenyl) to enhance lipophilicity or target binding . In contrast, 8-bromo or 8-methoxy derivatives lack this flexibility, often requiring orthogonal protection/deprotection strategies .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。